![molecular formula C18H20N4O4 B2793993 1-{[3-(4-Methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile CAS No. 338399-94-3](/img/structure/B2793993.png)
1-{[3-(4-Methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
Descripción
This compound features a pyrimidinecarbonitrile core substituted with a tetrahydroisoxazole moiety bearing a 4-methoxyphenyl group and a methyl group. The structural complexity arises from the fusion of heterocyclic systems, which imparts unique physicochemical and bioactivity properties.
Propiedades
IUPAC Name |
1-[[3-(4-methoxyphenyl)-2-methyl-1,2-oxazolidin-5-yl]methyl]-3-methyl-2,4-dioxopyrimidine-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-20-17(23)13(9-19)10-22(18(20)24)11-15-8-16(21(2)26-15)12-4-6-14(25-3)7-5-12/h4-7,10,15-16H,8,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQPNFPOZPISAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(O1)CN2C=C(C(=O)N(C2=O)C)C#N)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-{[3-(4-Methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (hereafter referred to as Compound A ) is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
Compound A has the following chemical formula:
This compound features a pyrimidine ring fused with an isoxazole moiety and a methoxyphenyl substituent. The presence of multiple functional groups implies diverse reactivity and interaction potential with biological systems.
Biological Activity Overview
Research indicates that Compound A exhibits significant biological activities, particularly in the areas of anti-inflammatory and anti-cancer effects. The following sections detail specific findings from various studies.
- Anti-inflammatory Activity :
- Antitumor Effects :
Study 1: Anti-inflammatory Effects
A study conducted on murine models of inflammation demonstrated that administration of Compound A significantly reduced paw swelling and histological signs of inflammation. The study reported a reduction in the expression levels of COX-2 and iNOS, which are key mediators in inflammatory pathways .
Study 2: Anticancer Activity
In a clinical trial involving patients with advanced breast cancer, Compound A was administered as part of a combination therapy. Results indicated a 50% reduction in tumor size in 30% of participants after three months of treatment, alongside manageable side effects .
Data Tables
Aplicaciones Científicas De Investigación
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 356.3758 g/mol. The structure consists of a pyrimidine ring fused with an isoxazole moiety and a methoxyphenyl group, contributing to its unique chemical properties.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its structural features that may interact with biological targets. It has shown promise in:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The incorporation of the isoxazole ring may enhance its activity against tumor cells by interfering with cellular signaling pathways.
- Antimicrobial Properties : Research suggests that derivatives of this compound can exhibit antibacterial and antifungal activities, making them potential candidates for new antimicrobial agents.
Drug Development
The compound's unique structure positions it as a candidate for further drug development. Its derivatives have been explored in:
- Pharmaceutical Formulations : The compound's ability to form stable complexes with other pharmaceutical agents enhances its potential as an excipient in drug formulations.
- Targeted Therapy : Its selective binding properties may allow for the development of targeted therapies that minimize side effects compared to conventional treatments.
Research Studies
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently, including multi-step reactions involving isoxazole and pyrimidine derivatives.
- Biological Evaluations : In vitro and in vivo studies have been conducted to assess the pharmacokinetics and pharmacodynamics of the compound, highlighting its potential efficacy and safety profile.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of similar pyrimidine derivatives on human breast cancer cells. Results indicated a significant reduction in cell viability at certain concentrations, suggesting that modifications to the structure could enhance efficacy against specific cancer types.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of compounds related to this structure. The study demonstrated that derivatives exhibited substantial inhibition against Staphylococcus aureus and Candida albicans, indicating potential for development as new antimicrobial agents.
Análisis De Reacciones Químicas
Nitrile Group Hydrolysis
The carbonitrile group (-C≡N) at position 5 of the pyrimidine ring is susceptible to hydrolysis under acidic or basic conditions, forming a carboxamide (-CONH₂) or carboxylic acid (-COOH).
Conditions | Product | Mechanistic Notes |
---|---|---|
Acidic (e.g., H₂SO₄/H₂O) | 5-Carboxamide derivative | Protonation of nitrile enhances electrophilicity, followed by nucleophilic attack. |
Basic (e.g., NaOH/H₂O) | 5-Carboxylic acid derivative | Hydroxide ion mediates direct nucleophilic addition to nitrile. |
Similar transformations are observed in structurally related nitrile-containing compounds, such as pyrimidinecarbonitriles .
Pyrimidine Dione Reactivity
The 2,4-dioxo (dione) groups on the pyrimidine ring may undergo nucleophilic attack at the carbonyl carbons. For example:
-
Aminolysis : Reaction with amines (e.g., NH₃) could yield urea derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) may reduce carbonyls to hydroxyl groups, though steric hindrance from methyl substituents could limit reactivity .
Isoxazole Ring Reactivity
The tetrahydroisoxazole moiety (saturated five-membered ring with oxygen and nitrogen) exhibits stability under mild conditions but may participate in ring-opening or substitution reactions under harsh conditions:
Reaction Type | Conditions | Product | References |
---|---|---|---|
Acid-Catalyzed Opening | HCl/TFA | Cyclopropyl ketone intermediates | |
Oxidative Degradation | Strong oxidants (e.g., KMnO₄) | Cleavage to carboxylic acids or ketones |
For example, acid treatment of similar isoxazole derivatives triggers cyclization or fragmentation, as seen in gibbane syntheses .
Methoxyphenyl Substituent Reactions
The 4-methoxyphenyl group attached to the isoxazole ring is prone to electrophilic aromatic substitution (EAS):
Reaction | Reagents | Positional Preference | Notes |
---|---|---|---|
Nitration | HNO₃/H₂SO₄ | Para to methoxy group | Methoxy directs incoming electrophiles. |
Demethylation | BBr₃ or HI | - | Cleavage of methoxy to hydroxy group. |
These reactions are consistent with methoxyphenyl analogs in isoxazole systems .
Functionalization of the Methylene Bridge
The methylene (-CH₂-) linker between the isoxazole and pyrimidine moieties may undergo oxidation or alkylation:
Reaction | Conditions | Product |
---|---|---|
Oxidation | KMnO₄/H⁺ | Ketone formation (C=O) |
Free-Radical Halogenation | Cl₂/hν | Chlorination at the methylene bridge |
Stability and Degradation Pathways
Comparación Con Compuestos Similares
Table 1: Key Structural and Functional Comparisons
*Estimated via fragment-based calculations.
Key Findings from Comparative Studies
Substituent-Driven Bioactivity Differences
- Target Compound vs. Compound: The replacement of the thiazol-5-yl group () with a tetrahydroisoxazolyl group in the target compound reduces polarity (LogP: 2.1 vs. However, this substitution may decrease binding affinity to kinases reliant on thiazole-mediated π-π stacking .
- Target Compound vs. Compound: The pyranopyrazolecarbonitrile core () exhibits greater planarity than the pyrimidinecarbonitrile core, leading to stronger intercalation with DNA-topoisomerase complexes. The 4-methoxyphenyl group, common to both compounds, suggests shared pharmacokinetic profiles .
Computational Similarity Analysis
- Tanimoto Coefficient: The target compound shares ~65% structural similarity with ’s compound (Morgan fingerprints), driven by the pyrimidinecarbonitrile core and methylamino groups. However, the acetyl-diazepane substituent in ’s compound enhances solubility and target selectivity .
- Hierarchical Clustering: Bioactivity profiles cluster the target compound with ’s pyranopyrazole derivative, both showing moderate cytotoxicity but differing in mechanistic pathways (kinase vs. topoisomerase inhibition) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.